molecular formula C12H15N6O3P B4309728 Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate

Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate

Cat. No.: B4309728
M. Wt: 322.26 g/mol
InChI Key: LMFXNKXZNIJNIX-UHFFFAOYSA-N
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Description

Diethyl tetrazolo[5,1-a]phthalazin-6-ylamidophosphate is a complex organic compound that belongs to the class of tetrazoles and phthalazines. This compound is characterized by its unique structure, which includes a tetrazole ring fused with a phthalazine ring, and an amidophosphate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate typically involves the reaction of tetrazole derivatives with phthalazine derivatives under specific conditions. One common method involves the use of diethyl phosphoramidate as a starting material, which undergoes a series of reactions including cyclization and condensation to form the desired compound. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl tetrazolo[5,1-a]phthalazin-6-ylamidophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Solvents like ethanol, methanol, and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized tetrazole-phthalazine derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with various functional groups.

Scientific Research Applications

Diethyl tetrazolo[5,1-a]phthalazin-6-ylamidophosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Diethyl tetrazolo[5,1-a]phthalazin-6-ylamidophosphate can be compared with other similar compounds, such as:

The uniqueness of Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate lies in its combination of these functional groups, which imparts distinct properties and makes it a valuable compound for research and development.

Properties

IUPAC Name

N-diethoxyphosphoryltetrazolo[5,1-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N6O3P/c1-3-20-22(19,21-4-2)15-11-9-7-5-6-8-10(9)12-13-16-17-18(12)14-11/h5-8H,3-4H2,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFXNKXZNIJNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1=NN2C(=NN=N2)C3=CC=CC=C31)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N6O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate
Reactant of Route 2
Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate
Reactant of Route 3
Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate
Reactant of Route 4
Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate

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